

Temuterkib cell permeability optimization

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Compound Focus: Temuterkib

CAS No.: 1951483-29-6

Cat. No.: S534056

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Temuterkib in the RAS-ERK Pathway

Temuterkib is a highly selective inhibitor of ERK1 and ERK2, which are the terminal kinases in the RAS-ERK pathway, a key signaling cascade often dysregulated in cancer [1]. The diagram below illustrates where **Temuterkib** acts in this pathway.

Key Molecular Characteristics of Temuterkib

The table below summarizes the core biochemical data available for **Temuterkib**. These properties are foundational for understanding its potential interactions with cellular membranes [2].

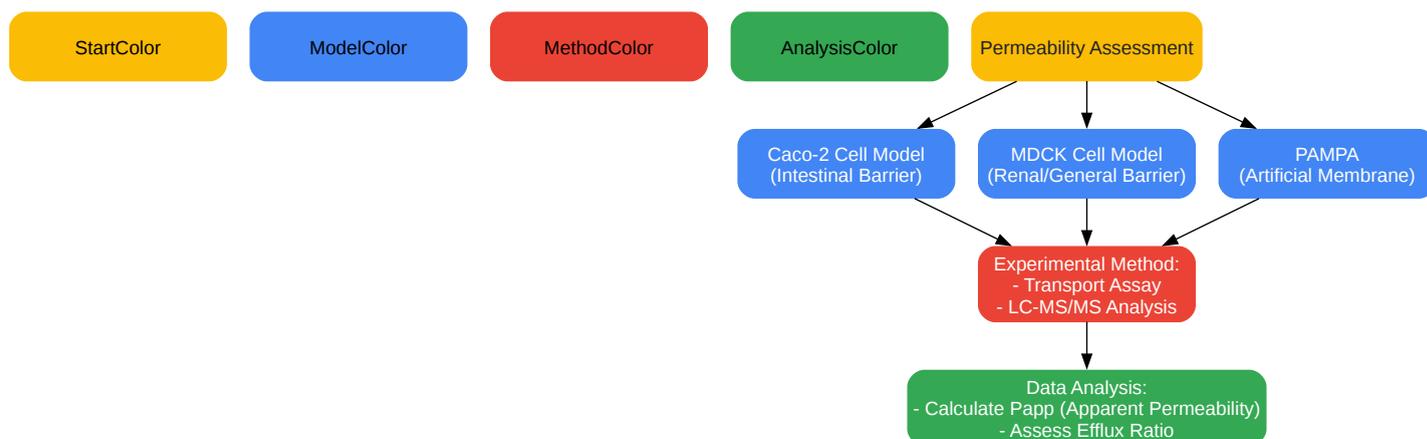
Property	Value / Description
Molecular Weight	453.56 g/mol [2]
CAS Number	1951483-29-6 [2]
Primary Target	ERK1 / ERK2 [2]
IC ₅₀ (ERK1/2)	5 nM (in biochemical assays) [2]
Chemical Formula	C ₂₂ H ₂₇ N ₇ O ₂ S [2]
Solubility	≥ 16.67 mg/mL in DMSO (recommended solvent for stock solutions) [2]

Evidence of Permeability and Assessment Strategies

Although direct permeability coefficients are not published, there is strong evidence for **Temuterkib**'s ability to cross biological barriers.

- **Confirmed Brain Penetration:** A 2023 study used a novel biosensor (ERK KiMBI) to non-invasively measure the activity of kinase inhibitors in the brain. This research **identified Temuterkib as a brain-penetrant ERK inhibitor**, a property not predicted by its chemical characteristics alone [3]. This is a crucial finding, as the blood-brain barrier is highly selective, and this penetration indicates a favorable permeability profile.

For researchers needing to quantify permeability, here are standard experimental approaches. The workflow for such an assessment can be visualized as follows:



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Diagram Title: Workflow for Cell Permeability Assessment

- **Commonly Used Models:**

- **Caco-2 Cell Line:** A human colon carcinoma cell line that, upon differentiation, forms a monolayer with properties similar to the intestinal epithelial barrier. It is a gold standard for predicting oral absorption [4].
- **Madin-Darby Canine Kidney (MDCK) Cell Line:** Another widely used epithelial cell model for permeability screening [4].
- **Parallel Artificial Membrane Permeability Assay (PAMPA):** A high-throughput, cell-free method that uses an artificial membrane to assess passive diffusion [4].

Frequently Asked Questions

Q1: Has the cell permeability of Temuterkib been directly measured and published? As of the latest available scientific literature, there are no published studies that report specific quantitative cell permeability coefficients (like Papp) for **Temuterkib** in standard models like Caco-2. The primary evidence for its

permeability is its proven efficacy in cellular assays and, importantly, its demonstrated ability to cross the blood-brain barrier in vivo [3].

Q2: What is the best practice for reconstituting Temuterkib for cell-based assays? The recommended solvent for preparing stock solutions is DMSO. A typical stock concentration is 10-20 mM. For example, to achieve a 10 mM solution, dissolve 4.54 mg of **Temuterkib** in 1 mL of DMSO [2]. It is critical to use freshly opened, anhydrous DMSO to prevent compound degradation and ensure solubility. Further dilution into aqueous assay buffers should be performed, ensuring the final DMSO concentration is non-cytotoxic (typically $\leq 0.1\%$).

Q3: Are there any known combination therapies involving Temuterkib? Yes, preclinical research suggests **Temuterkib** has been evaluated in combination with other agents. Notably, it has shown synergistic effects when combined with the CDK4/6 inhibitor **abemaciclib** in KRAS mutant colorectal and non-small cell lung cancer models [2]. Furthermore, vertical inhibition of the RAS-ERK pathway—for instance, combining upstream inhibitors (like SHP2 or SOS1 inhibitors) with the downstream ERK inhibitor **Temuterkib**—is a recognized strategy to enhance efficacy and overcome feedback reactivation [5].

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